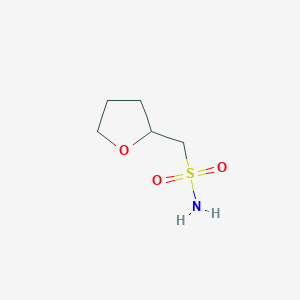
1-(3-Aminopiperidin-1-yl)-2-Ethylhexan-1-on
Übersicht
Beschreibung
“1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a chemical compound. It is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₇H₁₄N₂O .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The average mass of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is 142.199 Da . The monoisotopic mass is 142.110611 Da .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Wirkstoffentwicklung
Piperidinderivate, einschließlich “1-(3-Aminopiperidin-1-yl)-2-Ethylhexan-1-on”, sind ein integraler Bestandteil der Entwicklung von pharmazeutischen Wirkstoffen. Sie sind in mehr als zwanzig Klassen von Arzneimitteln enthalten und spielen eine bedeutende Rolle in der Industrie. Die Struktur der Verbindung ist aufgrund des Vorhandenseins des Piperidin-Moleküls vorteilhaft für die Konstruktion von Arzneimitteln, das ein häufiges Strukturmerkmal in vielen medizinischen Verbindungen ist .
Synthese von biologisch aktiven Piperidinen
Die Entwicklung kostengünstiger Methoden zur Synthese substituierter Piperidine ist in der modernen organischen Chemie von entscheidender Bedeutung. “this compound” kann als Substrat für die Herstellung von biologisch aktiven Piperidinen durch verschiedene intra- und intermolekulare Reaktionen wie Cyclisierung und Aminierung dienen .
Dipeptidylpeptidase-4 (DPP-4)-Hemmung
Diese Verbindung wurde als potenter Inhibitor von DPP-4 identifiziert, einem Enzym, das am Glukosestoffwechsel beteiligt ist. Es zeigt vielversprechende Ergebnisse für die Behandlung von Typ-2-Diabetes mit überlegener Wirksamkeit und längerer Wirkdauer im Vergleich zu anderen DPP-4-Inhibitoren. Seine Selektivität und Wirksamkeit machen es zu einem potenziellen Kandidaten für einmal täglich anzuwendende therapeutische Anwendungen .
Entdeckung von potenziellen Medikamenten
Das Piperidin-Molekül in “this compound” ist bedeutsam bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten. Seine Struktur ist förderlich für die Entwicklung neuer pharmakologischer Wirkstoffe, insbesondere im Bereich der Erkrankungen des zentralen Nervensystems und Stoffwechselerkrankungen .
Cyclisierungsreaktionen in der organischen Synthese
Die Verbindung kann in Cyclisierungsreaktionen verwendet werden, einem grundlegenden Prozess in der organischen Synthese. Diese Reaktionen sind für die Konstruktion komplexer molekularer Architekturen unerlässlich, die häufig in Naturstoffen und Pharmazeutika vorkommen .
Mehrkomponentenreaktionen (MCRs)
“this compound” kann an MCRs teilnehmen, effiziente Prozesse zur Herstellung diverser molekularer Strukturen in einem einzigen Schritt. Diese Anwendung ist besonders wertvoll in der Wirkstoffforschung, wo Geschwindigkeit und Effizienz von entscheidender Bedeutung sind .
Annellierungsreaktionen
Annellierung oder die Bildung neuer Ringe ist ein weiterer Bereich, in dem diese Verbindung Anwendung findet. Sie kann verwendet werden, um neuartige heterocyclische Strukturen zu erzeugen, die in vielen Medikamenten und bioaktiven Molekülen vorkommen .
Aminierungsreaktionen
Die Aminierung von “this compound” kann zur Bildung neuer Amin-Derivate führen. Diese Derivate sind wichtig bei der Synthese von Verbindungen mit potenzieller Aktivität gegen verschiedene Krankheiten, darunter Krebs und Infektionskrankheiten .
Wirkmechanismus
Target of action
The compound “2-({2-[(3R)-3-AMINOPIPERIDIN-1-YL]-4-OXOQUINAZOLIN-3(4H)-YL}METHYL)BENZONITRILE” targets Dipeptidyl peptidase 4 in humans .
Mode of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, is known to inhibit dpp-4 more effectively than other dpp-4 inhibitors .
Biochemical pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities .
Result of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, has been shown to have potent antidiabetic effects .
Zukünftige Richtungen
Piperidine derivatives, such as “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, have potential for further development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have various pharmacological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZBEUBCEPLXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)


![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)




![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

